tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps. One common method includes the condensation of a suitable pyrrole precursor with a chlorobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Uniqueness
tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorobutanoyl group. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C17H29ClN2O3 |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorobutanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-11-16(4)9-19(10-17(16,5)12-20)13(21)7-6-8-18/h6-12H2,1-5H3 |
InChI Key |
HMCZHKQHOFFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCCl |
Origin of Product |
United States |
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